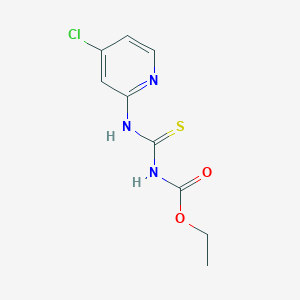

![molecular formula C11H11ClN2 B1472645 2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole CAS No. 1622297-05-5](/img/structure/B1472645.png)

2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole

Vue d'ensemble

Description

Imidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities . They are key components in functional molecules used in various everyday applications .

Synthesis Analysis

The synthesis of imidazole derivatives has seen significant advances in recent years . A common method involves the cyclization of amido-nitriles, which can be achieved under mild conditions and is tolerant of a variety of functional groups .

Molecular Structure Analysis

Imidazole is a heterocyclic compound, and its structure can be analyzed using techniques such as X-ray diffraction . The molecule is approximately planar, with the maximum deviation from the least-squares imidazole plane being very small .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .

Physical And Chemical Properties Analysis

Imidazole is a solid at room temperature, with a melting point range of 86 - 90 °C . It has a pKaH of 7.1, acting as a strong base .

Applications De Recherche Scientifique

Pharmaceutical Chemistry

Imidazole derivatives, including 2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole , are known for their vast biological and pharmacological activities. They have been explored for their potential as antibacterial, anticancer, antifungal, and analgesic agents . The compound’s structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Agrochemicals

The imidazole ring is a common motif in agrochemicals due to its bioactivity2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole could be utilized in the synthesis of pesticides and herbicides, contributing to the protection of crops from pests and diseases .

Material Science

In material science, imidazole-based compounds are used to create advanced materials with specific properties2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole could be involved in the synthesis of polymers or coatings that require certain chemical resistances or thermal properties .

Catalysis

Imidazole compounds often serve as ligands in catalytic systems. They can stabilize metal centers and facilitate various chemical reactions2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole might be used to develop new catalytic systems that enhance reaction efficiencies .

Solar Cells and Optical Applications

The imidazole core is integral in the development of dyes for solar cells and other optical applications. Its electron-rich nature allows for efficient energy transfer, which is crucial in converting light to electricity2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole could be a component in the synthesis of such dyes .

Green Chemistry

With the growing emphasis on sustainable practices, 2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole can play a role in green chemistry. Its synthesis under ultrasonic irradiation is a novel approach that offers a more environmentally friendly and efficient method for producing imidazole-based molecules .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Imidazole and its derivatives continue to be a rich source of chemical diversity and are of strategic importance in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . They are being deployed in a wide range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Propriétés

IUPAC Name |

2-chloro-1-(cyclopropylmethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c12-11-13-9-3-1-2-4-10(9)14(11)7-8-5-6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUBFZLCBCJCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1472562.png)

![tert-butyl 5-ethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472574.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B1472579.png)

![[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B1472584.png)